molecular formula C18H28BNO4 B15331669 3-(Boc-amino)benzylboronic Acid Pinacol Ester

3-(Boc-amino)benzylboronic Acid Pinacol Ester

Cat. No.: B15331669
M. Wt: 333.2 g/mol
InChI Key: DSEDTJGNXKBJLN-UHFFFAOYSA-N
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Description

3-(Boc-amino)benzylboronic Acid Pinacol Ester is a boronic ester derivative that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid pinacol ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzyl ring. The Boc group serves as a protecting group for the amino functionality, making it stable under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)benzylboronic Acid Pinacol Ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a suitable catalyst. The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions generally involve mild temperatures and inert atmosphere to prevent oxidation and degradation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)benzylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Radical Initiators: Used in protodeboronation reactions.

    Acids and Bases: Used in hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Hydrocarbons: Formed in protodeboronation reactions.

    Boronic Acids: Formed in hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boc-amino)benzylboronic Acid Pinacol Ester is unique due to the presence of both the Boc-protected amino group and the boronic ester group, making it highly versatile in various synthetic applications. The Boc group provides stability under a wide range of reaction conditions, while the boronic ester group allows for efficient cross-coupling reactions .

Properties

Molecular Formula

C18H28BNO4

Molecular Weight

333.2 g/mol

IUPAC Name

tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-14-10-8-9-13(11-14)12-19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)

InChI Key

DSEDTJGNXKBJLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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